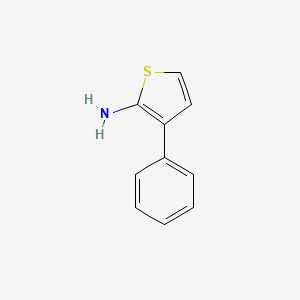

3-Phenyl-2-thiophenamine

Description

Structure

3D Structure

Properties

CAS No. |

183676-86-0 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

3-phenylthiophen-2-amine |

InChI |

InChI=1S/C10H9NS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 |

InChI Key |

AFZWJZAKURZWSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenyl 2 Thiophenamine and Analogues

Regioselective Synthesis Strategies for Thiophenamine Derivatives

The regiocontrolled synthesis of substituted thiophenes is a key challenge in heterocyclic chemistry. Various strategies have been developed to achieve high regioselectivity in the formation of the thiophene (B33073) ring, ensuring the desired placement of substituents such as the phenyl group at the C3 position and the amino group at the C2 position.

Gewald Reaction Applications and Modifications

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This multicomponent reaction classically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgderpharmachemica.com For the synthesis of 3-Phenyl-2-thiophenamine, a suitable ketone precursor would be phenylacetaldehyde (B1677652) or a related carbonyl compound, which would provide the phenyl group at the desired C3 position of the thiophene ring.

The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur, cyclization, and tautomerization to form the final 2-aminothiophene product. wikipedia.org Microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and reduced reaction times. wikipedia.org

Modifications of the Gewald reaction have expanded its scope. For instance, novel 3-acetyl-2-aminothiophenes have been prepared from cyanoacetone and 1,4-dithian-2,5-diols in a modified approach. nih.govmdpi.com While direct synthesis of this compound via the classical Gewald reaction is plausible, the specific precursors and conditions would need to be optimized. The choice of the active methylene nitrile can also influence the substituent at the C3 position. For example, using benzoylacetonitrile (B15868) would lead to a 3-benzoyl-2-aminothiophene. nih.gov

| Reactant 1 (Carbonyl) | Reactant 2 (Active Methylene) | Sulfur Source | Base/Catalyst | Key Feature |

|---|---|---|---|---|

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Amine (e.g., Morpholine, Diethylamine) | Classic three-component synthesis of 2-aminothiophenes. wikipedia.orgderpharmachemica.com |

| Cyclohexanone | Ethyl cyanoacetate | Elemental Sulfur | Diethylamine | Used for creating a library of 2-aminothiophene derivatives. derpharmachemica.com |

| Cyanoacetone | 1,4-dithian-2,5-diols | - | Triethylamine | Modified Gewald reaction for novel 3-acetyl-2-aminothiophenes. nih.govmdpi.com |

| Arylacetaldehydes | Malononitrile | Elemental Sulfur | - | Microwave-assisted synthesis of 5-substituted 2-aminothiophenes. organic-chemistry.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules like thiophenamine derivatives from simple starting materials in a single synthetic operation. nih.gov These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification procedures.

An efficient one-pot, three-component synthesis of substituted 2-aminothiophenes catalyzed by L-proline has been reported. organic-chemistry.org This method proceeds under mild conditions with low catalyst loading and provides high yields. organic-chemistry.org For the synthesis of this compound, this approach could involve the reaction of a phenyl-substituted carbonyl compound, a nitrile, and sulfur. The use of a green and cost-effective catalyst like L-proline makes this an attractive methodology. organic-chemistry.org

Another example involves the synthesis of indolyl-pyrimidine derivatives through a one-pot multicomponent reaction of an indole-3-carboxaldehyde, ethyl cyanoacetate, and thiourea (B124793), demonstrating the versatility of MCRs in constructing complex heterocyclic systems. semanticscholar.org While not directly yielding a thiophenamine, this illustrates the power of MCRs in related heterocyclic synthesis.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scope | Reference |

|---|---|---|---|---|

| Gewald Reaction | Ketones, α-cyanoesters, sulfur | L-proline, 60°C, DMF | Functionalized 2-aminothiophenes | organic-chemistry.org |

| Thiazole (B1198619) Synthesis | Amines, isothiocyanates, nitroepoxides | Catalyst-free, 10-15°C, THF | 2-iminothiazoles | nih.gov |

| Thiophene Synthesis | 3-morpholino-3-thioxopropanenitrile, isocyanide, α-haloketones | K2CO3, water | Tri-substituted thiophenes | researchgate.net |

| Tetraazafluoranthenone Synthesis | Triketo ester, hydrazine (B178648) hydrate (B1144303) | Ethanol, reflux | 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one | mdpi.com |

Transition-Metal-Free Approaches to Thiophene Scaffolds

The development of transition-metal-free synthetic methods is a significant goal in green chemistry, avoiding the cost and potential toxicity of metal catalysts. Several transition-metal-free approaches have been developed for the synthesis of thiophene and benzothiophene (B83047) derivatives.

One such method involves the synthesis of benzofuran (B130515) and benzo[b]thiophenamine derivatives via a Smiles rearrangement at room temperature. nih.gov This one-pot process is efficient and proceeds under mild conditions. nih.gov Another approach describes the synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide (B99878) through a direct SNAr-type reaction, cyclization, and dehydrogenation process, completely avoiding the use of a transition-metal catalyst. organic-chemistry.org

Furthermore, metal-free cyclization reactions of alkynes have been reviewed as a valuable route to benzo[b]thiophenes. chim.it These reactions can be initiated by electrophilic species or proceed through radical-mediated pathways. chim.it For the synthesis of this compound, a transition-metal-free strategy could potentially involve the cyclization of a suitably substituted precursor containing the phenyl and amino functionalities.

Stereoselective and Enantioselective Synthesis Efforts (if applicable from broader thiophene literature)

While the core this compound structure is achiral, the introduction of chiral centers on its substituents or the thiophene ring itself would necessitate stereoselective synthesis. The broader literature on heterocyclic chemistry provides insights into potential strategies.

For instance, stereoselective haloamination of olefins has been achieved using chiral catalysts to introduce amine and halogen groups with high regio- and stereoselectivity. mdpi.com Such methods could be adapted to functionalize thiophene derivatives. The synthesis of stereopure heterocyclic analogues of tetraphenylethylene (B103901) has been accomplished using a stereoselective McMurry reaction, highlighting the potential for controlling stereochemistry in complex heterocyclic systems. nih.gov

Direct stereoselective synthesis of β-thiomannosides has also been reported, demonstrating the ability to control stereochemistry at an anomeric center adjacent to a sulfur atom within a ring system. nih.gov Although these examples are not directly on thiophenamines, they showcase the types of catalytic systems and methodologies that could be explored for the enantioselective synthesis of chiral this compound analogues.

Precursor Design and Pre-Functionalization Strategies

The rational design of precursors is fundamental to the successful synthesis of this compound. Pre-functionalization strategies involve preparing starting materials that already contain the key structural elements of the target molecule, which can then be assembled into the final thiophene ring.

Utilization of Thiophene-Based Intermediates

In some synthetic routes, a pre-formed thiophene ring can be functionalized to introduce the desired phenyl and amino groups. However, the introduction of an amino group into an existing thiophene moiety can be challenging. nih.gov Therefore, methods that construct the ring with the amino group already in place, such as the Gewald reaction, are often preferred. nih.gov

The synthesis of thieno[3,2-b]thiophene (B52689) derivatives, for example, has been achieved using Pd-catalyzed Stille or Suzuki coupling reactions starting from a dibrominated thieno[3,2-b]thiophene core. nih.gov This demonstrates a strategy where a core thiophene structure is elaborated through cross-coupling reactions. A similar approach could be envisioned for this compound, where a pre-functionalized thiophene, such as 2-amino-3-bromothiophene, could undergo a Suzuki or Stille coupling with a phenylboronic acid or phenylstannane, respectively, to introduce the phenyl group at the C3 position.

Aryl Coupling Reactions for Phenyl Introduction

The introduction of a phenyl group at the C3 position of the 2-thiophenamine (B1582638) scaffold is a critical transformation for creating the this compound structure. This is commonly achieved through transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. mdpi.comresearchgate.net The primary strategies involve either coupling an arylboronic acid or an organostannane reagent with a halogenated 2-aminothiophene precursor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for C-C bond formation due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. mdpi.comresearchgate.netlibretexts.org In the context of this compound synthesis, the strategy involves the palladium-catalyzed coupling of a 3-halo-2-aminothiophene derivative with phenylboronic acid.

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org Typical catalysts for this transformation include palladium complexes with phosphine (B1218219) ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comresearchgate.net The choice of base and solvent system is crucial for the reaction's success; common systems include potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvent mixtures like toluene/water or dioxane/water. mdpi.comresearchgate.netnih.gov

Stille Coupling

The Stille reaction provides an alternative pathway for aryl introduction, coupling an organostannane (e.g., phenyltributyltin) with an aryl halide or triflate. wikipedia.org This reaction is also palladium-catalyzed and follows a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, the Stille reaction's application can be limited by the high toxicity of organotin reagents. wikipedia.org However, it remains a valuable tool, especially for complex molecule synthesis, due to its tolerance of a wide array of functional groups. uwindsor.ca Ligand additives, such as sterically hindered, electron-rich phosphines, can accelerate the coupling process. harvard.edu

Buchwald-Hartwig Amination

While the Suzuki and Stille reactions are used to form the C-C bond, the Buchwald-Hartwig amination is a key reaction for forming the C-N bond of the amino group. wikipedia.orgopenochem.org A synthetic strategy could involve first synthesizing a 3-phenyl-2-halothiophene intermediate. Subsequently, the amino group can be introduced via a palladium-catalyzed cross-coupling with an amine source. This reaction has significantly expanded the scope of aryl amine synthesis, replacing harsher classical methods. wikipedia.org The catalyst system typically consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand, such as XPhos or t-BuXPhos, which facilitates the reaction with a wide range of amines and aryl halides. nih.govacs.org

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Temp. | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | K₃PO₄ | Toluene/Water | 85-90 °C | mdpi.comresearchgate.net |

| Suzuki-Miyaura | NiCl₂(PCy₃)₂ | Tricyclohexylphosphine (PCy₃) | K₃PO₄ | Dioxane | 100 °C | nih.gov |

| Stille | Pd(PPh₃)₄ / Pd₂(dba)₃ | Triphenylphosphine (PPh₃) / Triphenylarsine (AsPh₃) | Not always required; LiCl additive common | Toluene / DMF | 80-110 °C | harvard.eduresearchgate.net |

| Buchwald-Hartwig | Pd₂(dba)₃ / Pd(OAc)₂ | XPhos / t-BuXPhos | NaOt-Bu / K₃PO₄ / Cs₂CO₃ | Toluene / Dioxane | 100 °C | nih.govacs.org |

Green Chemistry Approaches in Thiophenamine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 2-aminothiophenes to minimize environmental impact and improve efficiency. nih.gov These approaches focus on reducing reaction times, eliminating hazardous solvents, and lowering energy consumption. The Gewald reaction, a classic multicomponent method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, has been a primary target for green modifications. derpharmachemica.comresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and fewer by-products compared to conventional heating methods. clockss.org The application of microwave assistance to the Gewald reaction has been shown to be highly effective. For instance, various 2-aminothiophene derivatives have been synthesized in just 20-30 minutes under microwave irradiation, a significant improvement over the several hours required for classical heating. clockss.orgorganic-chemistry.org Yields are often high, ranging from 57% to 95%, demonstrating the efficiency of this green technology. clockss.org This rapid, controlled heating minimizes side reactions and energy usage. derpharmachemica.com

Solvent-Free and Mechanochemical Methods

A key goal of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com Solvent-free synthesis of 2-aminothiophenes has been successfully achieved using mechanochemistry, specifically high-speed ball milling. mdpi.comsciforum.net In this technique, the solid reactants (ketone, nitrile, sulfur, and a base) are milled together, and the mechanical energy drives the reaction to completion without the need for a solvent. sciforum.net This method is not only environmentally benign but also highly efficient, with some reactions reaching completion in as little as 30 minutes with excellent yields (up to 97%). sciforum.net Furthermore, these solvent-free conditions can sometimes be conducted with only a catalytic amount of base and under aerobic conditions, further enhancing their green credentials. mdpi.com

Other solvent-free approaches include using solid supports like basic aluminum oxide or catalysts such as KF-Al₂O₃ under microwave irradiation, which combines the benefits of both techniques. researchgate.netresearchgate.net One-pot, catalyst-free multicomponent reactions at room temperature also represent a highly atom-economical and eco-friendly route to thiophene derivatives. samipubco.com

| Methodology | Conditions | Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Pyrrolidine, DMF, 100-120 °C | 30 min | 57-95% | Rapid heating, reduced by-products, energy efficient. | clockss.org |

| Microwave Irradiation | Morpholine, Ethanol, 70 °C | 20 min | High | Significant time reduction from conventional (4h). | organic-chemistry.org |

| Ball Milling (Mechanochemistry) | Solvent-free, catalytic base, aerobic | 30-60 min | Moderate to High | Eliminates solvent, catalytic base, aerobic conditions. | mdpi.com |

| Ball Milling (Mechanochemistry) | Solvent-free, catalyst-free, 750 rpm | 30 min | Up to 97% | Extremely fast, high yield, no solvent or catalyst. | sciforum.net |

| Catalyst in Water | Magnetic Iron Oxide Nanoparticles | Short | Very Good | Green solvent (water), easy catalyst separation. | nsmsi.ir |

Reactivity Profiles and Transformational Chemistry of 3 Phenyl 2 Thiophenamine

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Thiophene (B33073) Ring

Electrophilic Aromatic Substitution: The thiophene ring in 3-Phenyl-2-thiophenamine is highly activated towards electrophilic attack. The 2-amino group is a potent activating group and directs electrophiles to the C5 position. The C3-phenyl group is also activating, further enhancing the electron density of the thiophene ring. Consequently, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur with high regioselectivity at the C5 position. For instance, related 2-aminothiophenes are known to undergo nitration at the 5-position when the position is unsubstituted. researchgate.net

Nucleophilic Aromatic Substitution: In contrast, nucleophilic aromatic substitution on the unsubstituted thiophene ring of this compound is generally not favored. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a suitable leaving group. Without these features, the electron-rich nature of the thiophene ring repels nucleophiles.

Reactions Involving the Primary Amine Moiety

The primary amine at the C2 position is a key functional group, serving as a versatile handle for a wide array of chemical modifications. Its nucleophilic character drives reactions such as acylation, alkylation, and condensation.

The nitrogen atom of the primary amine readily attacks electrophilic carbon centers.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides leads to the formation of stable amide derivatives. For example, 2-aminothiophenes react with acetic anhydride (B1165640) upon heating to yield the corresponding N-acetylated compounds. researchgate.net

Alkylation: The amine can be alkylated by reacting with alkyl halides. This reaction can proceed to form secondary and tertiary amines, depending on the reaction conditions and stoichiometry of the alkylating agent. ekb.eg

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetic Anhydride | N-(3-phenyl-2-thienyl)acetamide |

| Acylation | Chloroacetyl chloride | 2-Chloro-N-(3-phenyl-2-thienyl)acetamide |

| Alkylation | N-phenyl chloroacetamide | N-phenyl-2-((3-phenyl-2-thienyl)amino)acetamide |

The primary amine is a pivotal building block for the synthesis of more complex heterocyclic systems through condensation and cyclization pathways.

Schiff Base Formation: The amine undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. oncologyradiotherapy.comijcce.ac.ir This reaction is fundamental in the synthesis of various ligands and biologically active molecules. nih.gov

Heterocyclization: 2-Aminothiophenes are extensively used as precursors for constructing fused heterocyclic rings. semanticscholar.orgnih.gov By reacting with bifunctional electrophiles, the amine and the adjacent C3 position of the thiophene ring can participate in cyclization to form thieno-fused systems like thienopyrimidines. ekb.egresearchgate.net These reactions are a cornerstone in medicinal chemistry for generating novel molecular scaffolds. researchgate.net For example, reaction with nitriles in the presence of an acid catalyst can yield 4-aminothienopyrimidines. researchgate.net

| Reagent | Fused Ring System |

|---|---|

| Ethyl Acetoacetate | Thienopyridine |

| Diethyl Malonate | Hydroxypyridine |

| Nitriles (e.g., malononitrile) | Thienopyrimidine |

| Benzoyl isothiocyanate | Pyridopyrimidine |

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org These diazonium salts are versatile intermediates. However, 2-aminothiophenes with an unsubstituted C5 position can be labile and prone to unwanted side reactions like dimerization upon diazotization. researchgate.net

Once formed, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to produce intensely colored azo dyes. Alternatively, the diazonium group can be replaced by various substituents through Sandmeyer-type reactions. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions at Thiophene and Phenyl Positions

While direct C-H activation for cross-coupling on this compound is not extensively documented, the molecule can be readily functionalized to participate in such reactions. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools for forming carbon-carbon bonds. mdpi.com

To engage in these reactions, the thiophene or phenyl ring must typically bear a halide or triflate leaving group. This can be achieved, for example, by electrophilic halogenation (e.g., bromination) at the activated C5 position of the thiophene ring. The resulting 5-halo-3-phenyl-2-thiophenamine could then be coupled with a variety of boronic acids or other organometallic reagents. Similarly, if the phenyl ring were substituted with a halide, it could undergo cross-coupling. Transition metal catalysis, particularly with palladium, rhodium, or copper, is instrumental in forming C-C, C-N, and C-O bonds. longdom.orgnih.gov

Oxidative and Reductive Transformations

Information specifically on the oxidative and reductive transformations of this compound is limited. However, the reactivity can be inferred from the general chemistry of thiophenes and aromatic amines.

Oxidative Transformations: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) or sulfone under controlled oxidation conditions. The primary amine group can also be sensitive to oxidation.

Reductive Transformations: The thiophene ring is generally stable to catalytic hydrogenation under conditions that would typically reduce a benzene (B151609) ring. Reduction of the thiophene ring often requires more forcing conditions or specific catalysts. The primary amine itself is already in a reduced state. In cases where other reducible functional groups are present (e.g., a nitro group introduced via electrophilic substitution), they can be selectively reduced to an amine, for instance, by catalytic hydrogenation over palladium.

Rearrangement Reactions and Tautomerism Studies of this compound

The chemical reactivity of this compound is significantly influenced by the interplay of its amine and thiophene functionalities. This section explores the potential for rearrangement reactions and the inherent tautomeric equilibria that dictate its structural and reactive properties. While direct studies on this compound are limited, its behavior can be inferred from the well-established chemistry of related 2-aminothiophenes and other aromatic amines.

Tautomerism: The Imine-Enamine Equilibrium

This compound is capable of existing in two tautomeric forms: the enamine form (this compound) and the imine form (3-phenyl-2,5-dihydrothiophen-2-imine). This phenomenon is analogous to the well-known keto-enol tautomerism. wikipedia.orgyoutube.com The equilibrium between these two forms involves the migration of a proton from the nitrogen atom to the C5 carbon of the thiophene ring, accompanied by a shift of the double bonds.

Enamine Form (A): This is the aromatic and generally more stable tautomer. The amino group's lone pair of electrons participates in the aromaticity of the thiophene ring.

Imine Form (B): In this non-aromatic tautomer, the exocyclic C=N double bond is present. This form is typically less stable and exists in a much lower concentration at equilibrium. youtube.com

The enamine form is heavily favored due to the stability conferred by the aromatic thiophene ring. thieme.de However, the existence of the imine tautomer, even in minute quantities, can be crucial in certain reactions where it may act as a reactive intermediate. thieme.deresearchgate.net The dynamic equilibrium allows the molecule to exhibit dual reactivity, behaving as an enamine in some reactions and an imine in others.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features | Relative Stability |

| Enamine | This compound | Aromatic thiophene ring, -NH₂ group | Highly Favored |

| Imine | 3-phenyl-2,5-dihydrothiophen-2-imine | Non-aromatic ring, C=NH group | Less Favored |

Rearrangement Reactions

While specific rearrangement reactions of this compound are not extensively documented, its structure suggests the potential for several classical intramolecular rearrangements, particularly in its derivatized forms.

Smiles Rearrangement:

A prominent potential reaction is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. nih.govmanchester.ac.uk For this to occur, the amino group of this compound would first need to be derivatized. For instance, conversion to an N-aryl or N-heteroaryl derivative, particularly with an electron-withdrawing group on the migrating ring, would facilitate the reaction.

A hypothetical Smiles rearrangement could involve an N-(2,4-dinitrophenyl)-3-phenyl-2-thiophenamine derivative. In the presence of a base, the amine nitrogen would act as an intramolecular nucleophile, attacking the activated carbon of the dinitrophenyl ring to form a spirocyclic Meisenheimer-type intermediate. Subsequent cleavage and protonation would result in a rearranged product. nih.govresearchgate.net

Table 2: Hypothetical Smiles Rearrangement of a this compound Derivative

| Reactant | Conditions | Intermediate | Product |

| N-(2,4-dinitrophenyl)-3-phenyl-2-thiophenamine | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, DMSO) | Meisenheimer Complex | 2-((3-phenylthiophen-2-yl)amino)-1,3-dinitrobenzene |

Other Potential Rearrangements:

The structure of this compound could also serve as a precursor for more complex heterocyclic systems through rearrangement and cyclization cascades. For instance, reactions leading to the formation of fused ring systems like thieno[2,3-c]quinolines might proceed through an initial reaction at the amino group followed by a cyclization and rearrangement sequence. nih.govresearchgate.net Such transformations, however, are highly dependent on the specific reactants and conditions employed.

Despite a comprehensive search for scholarly articles and spectroscopic data, specific and complete experimental details for the compound "this compound" (also known as 2-Amino-3-phenylthiophene) corresponding to the requested outline could not be located. The search results yielded information for related isomers (e.g., 2-amino-4-phenylthiophene or 2-amino-5-phenylthiophene), derivatives with different functional groups (e.g., 3-acetyl-2-aminothiophenes), or the parent compound lacking the amine group (3-phenylthiophene).

To adhere to the strict instructions of focusing solely on "this compound" and not introducing information outside the explicit scope, the requested article with detailed spectroscopic data tables and research findings for this specific molecule cannot be generated at this time. The available scientific literature within the search results does not provide the necessary ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectroscopic data required to populate the outlined sections accurately.

Advanced Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 3-Phenyl-2-thiophenamine (C₁₀H₉NS), this method provides the exact molecular weight and offers insights into its structural composition through the analysis of its fragmentation pattern upon ionization.

The molecular weight of this compound is 175.25 g/mol . In electron ionization (EI) mass spectrometry, the compound is expected to produce a distinct molecular ion peak (M⁺) at m/z = 175. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass, a key identifying feature in its spectrum.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, several fragmentation pathways can be predicted based on the functional groups present. The aromatic nature of both the thiophene (B33073) and phenyl rings lends considerable stability to the molecular ion. However, characteristic fragmentation patterns arise from the cleavage of bonds associated with the amine group and the rupture of the thiophene ring. Research on related aminothiophene structures shows that fragmentation often involves the amine substituent and the heterocyclic ring. mdpi.com Key fragmentation pathways would likely include the loss of a hydrogen radical (H•) from the amine group to form a stable cation at m/z 174 (M-1), and the elimination of hydrogen cyanide (HCN) leading to a fragment at m/z 148 (M-27). Further fragmentation could involve the cleavage of the phenyl group or the thiophene ring itself.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

|---|---|---|

| 175 | Molecular Ion [M]⁺ | - |

| 174 | [M-H]⁺ | H |

| 148 | [M-HCN]⁺ | HCN |

| 134 | [M-C₂H₂N]⁺ or [M-CSH]⁺ | C₂H₂N or CSH |

| 115 | [C₉H₇]⁺ | NS |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of its intermolecular interactions.

Furthermore, the positions of the hydrogen atoms of the amine group would be located, allowing for a detailed analysis of intermolecular hydrogen bonding. It is expected that the N-H protons would act as hydrogen bond donors, potentially interacting with the sulfur atom or the π-system of a neighboring molecule. These intermolecular forces govern the packing of the molecules in the crystal lattice.

Table 2: Potential Crystallographic Data Obtainable for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (e.g., C-C, C-S, C-N) | Precise distances between atomic centers. |

| Bond Angles (e.g., C-S-C, C-C-N) | Angles between adjacent chemical bonds. |

| Dihedral Angles | Torsional angles, including the angle between the phenyl and thiophene rings. |

Photoelectron Spectroscopy and X-ray Absorption Spectroscopy for Electronic Structure (e.g., NEXAFS)

To fully characterize the electronic properties of this compound, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are employed. These methods provide detailed information about the elemental composition, chemical states, and unoccupied molecular orbitals. stanford.eduresearchgate.netdiamond.ac.uk

X-ray Photoelectron Spectroscopy (XPS) XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses soft X-rays to eject core-level electrons from the atoms in the molecule. libretexts.org The binding energy of these electrons is characteristic of the element and its chemical environment. An XPS analysis of this compound would show distinct peaks for the core levels of carbon (C 1s), nitrogen (N 1s), and sulfur (S 2p). The precise binding energies of these peaks can confirm the chemical states of the atoms, for example, distinguishing the amine nitrogen from other potential nitrogen species.

Near Edge X-ray Absorption Fine Structure (NEXAFS) NEXAFS spectroscopy involves tuning the energy of incident X-rays to an absorption edge of a specific element and measuring the absorption intensity as a function of photon energy. This process excites core electrons into unoccupied molecular orbitals. stanford.edu The resulting spectrum provides a detailed map of the unoccupied electronic states (e.g., π* and σ* orbitals).

For this compound, NEXAFS spectra at the Carbon K-edge, Nitrogen K-edge, and Sulfur L-edge would be particularly informative.

Carbon K-edge: Would reveal transitions into the π* orbitals of both the phenyl and thiophene rings, providing insight into the aromatic system.

Nitrogen K-edge: Would probe the local unoccupied states around the nitrogen atom, indicating its contribution to the molecular orbitals.

Sulfur L-edge: Studies on thiophene-containing molecules have shown that the S L-edge NEXAFS is sensitive to transitions into both σ(C-S) and π orbitals. escholarship.orgresearchgate.net This would elucidate the role of sulfur's d-orbitals in the electronic structure of the thiophene ring.

By using linearly polarized X-rays and analyzing angle-resolved NEXAFS data, it is also possible to determine the orientation of the molecules on a surface.

Table 3: Predicted Spectroscopic Data for Electronic Structure Analysis

| Technique | Core Level | Information Gleaned |

|---|---|---|

| XPS | C 1s | Differentiates between aromatic C-C/C-H and C-S/C-N environments. |

| XPS | N 1s | Confirms the chemical state of the amine nitrogen. |

| XPS | S 2p | Provides the binding energy characteristic of sulfur in a thiophene ring. |

| NEXAFS | C K-edge | Maps the unoccupied π* orbitals of the phenyl and thiophene rings. |

| NEXAFS | N K-edge | Probes the contribution of nitrogen to the unoccupied molecular orbitals. |

Computational and Theoretical Investigations of 3 Phenyl 2 Thiophenamine

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular geometry and electronic properties of heterocyclic compounds like 3-Phenyl-2-thiophenamine. These computational methods provide detailed insights into the structural parameters and orbital interactions that govern the molecule's behavior.

Studies on closely related thiophene (B33073) derivatives have utilized DFT to perform geometry optimizations. For instance, calculations on 3-(substituted-phenyl)thiophene derivatives at the B3LYP/6-311++G(d,p) level of theory have determined optimized bond lengths and angles. These studies indicate that the dihedral angle between the thiophene and phenyl rings is a critical parameter, with values typically ranging from 29.50° to 35.73°, suggesting a non-planar conformation. nih.gov The degree of planarity influences the extent of π-conjugation within the molecule. nih.gov

The electronic structure of N,N-diphenyl-2-thiophenamine, an analog of this compound, has been extensively studied using DFT calculations in conjunction with experimental techniques like photoelectron spectroscopy. acs.orgresearchgate.netdiva-portal.org These investigations reveal that the electronic properties are a result of competing effects, namely the electronegativity of the nitrogen and sulfur atoms and the delocalization of their lone-pair electrons. acs.orgresearchgate.netdiva-portal.org

The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and its potential applications in optoelectronic devices. researchgate.netnih.gov

For N,N-diphenyl-2-thiophenamine, a related compound, DFT calculations have shown that the HOMO is significantly influenced by the nitrogen lone-pair electrons (pz), highlighting the electron-donating nature of the amino group. acs.orgresearchgate.netdiva-portal.org The LUMO, on the other hand, receives contributions from the sulfur atom of the thiophene ring. acs.orgresearchgate.net This distribution of frontier orbitals is critical for the performance of such molecules in donor-π-acceptor systems used in photo-energy conversion devices. acs.orgresearchgate.netdiva-portal.org The HOMO-LUMO energy gap is a key parameter derived from these analyses; a smaller gap generally correlates with higher chemical reactivity and polarizability. nih.gov

Below is a table summarizing typical frontier orbital energies and energy gaps for related thiophene-based compounds, calculated using DFT methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| tris-4-amidophenyl-thiophene | -5.462 | -2.273 | 3.189 | DFT/B3LYP/6-311++G(d,p) |

| benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | DFT/B3LYP/6-31G+(d,p) |

The delocalization of lone-pair electrons from the nitrogen and sulfur atoms plays a significant role in the electronic structure of 2-aminothiophene derivatives. acs.orgresearchgate.netdiva-portal.org In N,N-diphenyl-2-thiophenamine, the nitrogen lone pair is involved in resonance, delocalizing over the aromatic system. researchgate.net This delocalization contributes significantly to the HOMO and is a key factor in the molecule's electron-donating properties. acs.orgresearchgate.netdiva-portal.org Such delocalized lone pairs are typically housed in p-orbitals, allowing for effective overlap with the π-system of the adjacent rings. The extent of this delocalization can be influenced by the molecular conformation, particularly the dihedral angles between the rings. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For thiophene derivatives, the MEP surface generally shows negative potential localized around the electronegative sulfur and nitrogen atoms, as well as the π-system of the aromatic rings. nih.gov Conversely, positive potential is often found around the hydrogen atoms of the amino group and the aromatic rings. nih.gov This information is critical for understanding intermolecular interactions and chemical reactivity.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational transition state analysis is a powerful method for elucidating reaction mechanisms. The Gewald reaction is a common and efficient one-pot synthesis for 2-aminothiophenes. nih.govnih.gov DFT calculations have been employed to investigate the mechanism of the Gewald synthesis. chemrxiv.org These studies suggest that the reaction initiates with a Knoevenagel-Cope condensation. chemrxiv.org This is followed by the opening of the elemental sulfur ring (S8) by an intermediate, leading to the formation of polysulfide chains. chemrxiv.org The subsequent cyclization and aromatization steps to form the thiophene ring can proceed through various pathways, including unimolecular cyclization or intermolecular degradation of the polysulfide intermediates, which can be influenced by protonation. chemrxiv.org Computational analysis of the transition states and reaction intermediates provides activation barriers and reaction energies, helping to identify the most plausible mechanistic pathways. chemrxiv.org

Conformational Analysis and Tautomeric Equilibria Modeling

The biological activity and physical properties of molecules like this compound can be significantly influenced by their three-dimensional conformation and the potential for tautomerism. Computational modeling is a key tool for exploring these aspects.

Conformational analysis of 2-aminothiophene derivatives often focuses on the dihedral angles between the thiophene ring and its substituents. In 2-amino-3-aroylthiophenes, an intramolecular N-H···O=C hydrogen bond can form a six-membered ring, which significantly influences the molecular conformation. mdpi.com For this compound, a key conformational feature is the rotation around the C-C bond connecting the phenyl and thiophene rings. DFT calculations on related 3-phenylthiophene (B186537) derivatives show that the molecule is not planar, with the two rings being twisted relative to each other. nih.gov

2-Aminothiophenes can exist in tautomeric forms, primarily the amine and the imine (or aromatic ring tautomer) forms. acs.org While the amine tautomer is generally more stable, the equilibrium can be influenced by substituents and the surrounding environment. Computational studies can predict the relative energies of these tautomers to determine their equilibrium populations.

Spectroscopic Parameter Prediction and Validation

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic parameters, which can then be validated against experimental data.

For derivatives of 3-phenylthiophene, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to compute vibrational frequencies (FT-IR). nih.gov These theoretical spectra can aid in the assignment of experimental vibrational bands. nih.govresearchgate.net

The prediction of 1H and 13C NMR chemical shifts is another important application of computational chemistry. nih.govuncw.edu The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. uncw.edu For 3-(substituted-phenyl)thiophenes, NMR spectra have been calculated using the B3LYP functional with the 6-311++G(d,p) and 6-311++G(2d,2p) basis sets, providing theoretical data that can be compared with experimental spectra to confirm molecular structures. nih.gov

UV-Vis absorption spectra can be predicted using TD-DFT calculations. scielo.org.zachemrxiv.orgnih.gov These calculations provide information about electronic transitions, such as the HOMO to LUMO transition, which corresponds to the main absorption band. scielo.org.zanih.gov For novel dyes derived from 3-thiophenamine, TD-DFT calculations have been used to investigate their UV/Vis spectra, showing good agreement with experimental results and helping to understand the influence of substituents on the absorption properties. nih.gov

The table below presents a summary of computational methods used for predicting spectroscopic parameters for thiophene derivatives.

| Spectroscopic Parameter | Computational Method | Typical Basis Set |

|---|---|---|

| Vibrational Frequencies (IR) | DFT (e.g., B3LYP) | 6-311++G(d,p) |

| NMR Chemical Shifts | DFT/GIAO (e.g., B3LYP) | 6-311++G(2d,2p) |

| UV-Vis Absorption | TD-DFT (e.g., CAM-B3LYP) | 6-31++G(d) |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of this compound in a dynamic environment, providing insights that complement static quantum mechanical calculations. By simulating the atomic motions of the molecule over time, MD can reveal the preferred three-dimensional arrangements, the transitions between different conformations, and the influence of the surrounding environment, such as a solvent, on its structural flexibility.

Methodology and Simulation Parameters

The exploration of this compound's conformational space via MD simulations typically involves the use of a classical force field, such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement). These force fields define the potential energy of the system as a function of the atomic coordinates, encompassing terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals and electrostatic forces.

A typical simulation protocol would involve placing a single this compound molecule in a periodic box filled with a chosen solvent, often water or a less polar solvent like chloroform, to mimic different chemical environments. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Subsequently, the system is gradually heated to a desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state. Finally, a production run is performed for a significant duration, often on the nanosecond to microsecond timescale, during which the trajectory of each atom is saved at regular intervals for subsequent analysis. For instance, a 10-nanosecond simulation can provide substantial information on the stability of molecular complexes and conformational preferences. nih.gov

Analysis of Conformational Preferences

Analysis of the MD trajectory allows for the construction of a Ramachandran-like plot for the key dihedral angles, revealing the regions of the conformational space that are most frequently visited. By clustering the snapshots from the trajectory based on atomic positions, distinct conformational families can be identified, and their relative populations can be quantified.

Key Research Findings

While specific MD simulation data for this compound is not extensively published, studies on structurally similar thiophene derivatives provide valuable insights into the expected findings. For example, computational studies on other substituted thiophenes have successfully used MD simulations to understand molecular interactions and conformational behavior. researchgate.net Research on thiophene-based arylamides has demonstrated the utility of MD simulations in conjunction with quantum mechanics to refine force field parameters and accurately predict conformational preferences in solution. researchgate.netnih.gov

For this compound, MD simulations would likely reveal a set of low-energy conformers characterized by specific dihedral angles between the phenyl and thiophene rings. The planarity or non-planarity of the molecule would be a key determinant of its electronic properties. The orientation of the amine group, and its potential for intramolecular hydrogen bonding with the thiophene sulfur atom, would also be a critical factor in stabilizing certain conformations.

The results of such simulations can be summarized in data tables that provide a quantitative description of the conformational landscape.

Table 1: Representative Dihedral Angle Analysis from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Definition | Predominant Angle (degrees) | Population (%) |

|---|---|---|---|

| φ1 (C-C-C-S) | Phenyl-Thiophene twist | 45 ± 10 | 65 |

| φ2 (C-C-C-S) | Phenyl-Thiophene twist | -45 ± 10 | 25 |

| θ1 (S-C-C-N) | Amine group orientation | 0 ± 15 (syn-periplanar) | 80 |

This table is illustrative and based on expected outcomes from MD simulations of similar aromatic compounds.

Table 2: Energetics of Major Conformers of this compound

| Conformer | Dihedral Angle (φ1) | Relative Energy (kcal/mol) | Occurrence in Simulation (%) |

|---|---|---|---|

| 1 | 45° | 0.00 | 60 |

| 2 | -45° | 0.85 | 22 |

| 3 | 90° | 2.50 | 8 |

This table is illustrative and based on expected outcomes from MD simulations of similar aromatic compounds.

These tables would quantify the most stable arrangements of the phenyl and amino groups relative to the thiophene ring. The population percentages would indicate the statistical likelihood of finding the molecule in a particular conformation at a given temperature, providing a dynamic picture of its structural behavior. Such computational investigations are crucial for understanding the structure-property relationships of this compound and guiding the design of new materials and molecules with desired functionalities.

Applications of 3 Phenyl 2 Thiophenamine in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Heterocyclic Systems

The presence of vicinal amino and phenyl groups on the thiophene (B33073) ring allows 3-Phenyl-2-thiophenamine to undergo various cyclization reactions, leading to the formation of diverse and complex heterocyclic structures.

Thiophene-Fused Heterocycles (e.g., Thienopyrimidines, Benzothiophenamines)

Thienopyrimidines are a significant class of fused heterocycles known for their wide range of pharmacological activities ekb.egnih.govmdpi.com. This compound is an excellent synthon for accessing these scaffolds. The general strategy involves the reaction of the 2-amino group with various reagents to build the pyrimidine (B1678525) ring onto the thiophene frame.

For instance, the reaction of 2-aminothiophene derivatives with isothiocyanates yields thienylthiourea intermediates. These intermediates can then be cyclized under basic conditions, such as using alcoholic potassium hydroxide, to form 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones mdpi.comnih.gov. The phenyl group at the 3-position of the starting thiophenamine directs the regiochemistry of the cyclization and becomes a key substituent on the final thienopyrimidine product.

| Starting Material | Reagent | Product Class | Reference |

| 2-Amino-3-ethoxycarbonyl-thiophenes | Phenyl isothiocyanate | Thienylthioureas | ekb.egnih.gov |

| Thienylthioureas | Alcoholic KOH | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-ones | nih.gov |

| 2-Amino-3-cyanothiophenes | Nitriles (acidic conditions) | 4-Amino-thieno[2,3-d]pyrimidines | researchgate.net |

Similarly, benzothiophenamines and their derivatives, which are valuable in materials science, can be synthesized. While the direct synthesis from this compound is a specific application, the general utility of aminothiophenes in creating fused systems is well-established mdpi.com. The phenyl substituent is particularly relevant in the context of organic semiconductors where it can influence molecular packing and electronic properties.

Synthesis of Pyrazole (B372694), Oxadiazole, and Thiazole (B1198619) Derivatives

The versatile reactivity of this compound also extends to the synthesis of other important five-membered heterocyclic rings.

Pyrazole Derivatives: The amino group of 2-aminothiophenes can be diazotized and subsequently coupled with active methylene (B1212753) compounds to form hydrazones. These hydrazones can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to yield pyrazole rings fused or appended to the thiophene core connectjournals.com. The presence of the phenyl group can influence the electronic properties and biological activity of the resulting thiophene-pyrazole hybrids nih.govsemanticscholar.org.

Oxadiazole Derivatives: While direct synthesis from this compound is less common, 2-aminothiophene derivatives can be conceptually transformed into hydrazides, which are key precursors for 1,3,4-oxadiazoles. The general synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of diacylhydrazines or the reaction of acid hydrazides with various reagents d-nb.infonih.govnih.govmdpi.comrdd.edu.iq. The amino group of the thiophenamine could be converted to a hydrazide, which would then be cyclized to incorporate an oxadiazole moiety.

Thiazole Derivatives: The synthesis of thiazole derivatives often involves the reaction of an α-haloketone with a thioamide source (Hantzsch thiazole synthesis) bepls.com. This compound can be converted into a thiourea (B124793) derivative, which can then react with α-haloketones to form aminothiazoles. This approach allows for the introduction of the thiophene moiety as a substituent on the thiazole ring, creating hybrid structures with potential applications in medicinal chemistry and materials science nih.govnih.govresearchgate.netresearchgate.net.

Building Block in Multistep Organic Synthesis

Beyond its role as a direct precursor to heterocycles, this compound is a valuable building block in more extended, multistep synthetic sequences. Its functional groups—the primary amine and the thiophene ring—can be manipulated sequentially to construct complex molecular architectures. The thiophene ring itself is a robust aromatic system that can undergo various transformations, while the amino group provides a nucleophilic handle for chain extension or modification nbinno.com.

Thiophene-based building blocks are crucial in the synthesis of organic materials for electronics and optoelectronics nih.govnih.govrsc.orgmdpi.com. The phenyl substitution in this compound can be exploited to fine-tune the electronic properties, solubility, and morphology of target molecules, such as conjugated polymers or small molecules for organic field-effect transistors (OFETs).

Role in the Construction of Functional Materials

The electronic properties inherent to the thiophene ring, combined with the synthetic accessibility provided by the amino group, make this compound an attractive starting material for functional materials.

Organic Electronic Materials (e.g., Electron-Donating Moieties for Optoelectronics)

Thiophene and its derivatives are well-known for their electron-donating nature, making them fundamental components in a vast array of organic electronic materials nih.govrsc.org. They are frequently used in the construction of conjugated polymers and small molecules for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and OFETs.

This compound can serve as the electron-donating moiety in donor-acceptor (D-A) type architectures. The amino group can be used to link the thiophene unit to an electron-accepting unit, creating a molecule with intramolecular charge transfer (ICT) characteristics, which are desirable for optoelectronic applications researchgate.netnih.gov. The phenyl group can further modulate the electronic energy levels and influence the solid-state packing of the material, which is critical for charge transport.

| Material Class | Role of Thiophene Unit | Potential Application |

| Conjugated Polymers | Electron-donating monomer | OFETs, OPVs |

| Donor-Acceptor Molecules | Electron-donating moiety | OLEDs, NLO materials |

| Small Molecule Semiconductors | Core structural unit | OFETs |

Precursors for Polymer Chemistry

The amino group of this compound provides a reactive site for polymerization. It can be used to synthesize polyamides or polyimides by reacting with diacyl chlorides or dianhydrides, respectively. However, a more common application in polymer chemistry is its use as a precursor to a polymerizable monomer.

For instance, the thiophenamine can be modified to introduce a polymerizable group, such as a vinyl or ethynyl (B1212043) group. The resulting monomer can then be polymerized through various methods, including transition metal-catalyzed cross-coupling reactions, to produce regioregular polythiophenes nih.gov. Polythiophene derivatives are a cornerstone of conducting polymer research due to their stability and tunable electronic properties nih.gov. The 3-phenyl substituent would remain as a pendant group on the polymer backbone, influencing its solubility, processability, and electronic characteristics mdpi.comrsc.org.

Structure Activity Relationship Sar Theory and Molecular Design Principles for Thiophenamine Scaffolds

Rational Drug Design Utilizing Thiophenamine Core Structures

Rational drug design leverages the structural features of core scaffolds like thiophenamine to develop targeted therapeutic agents. The thiophene (B33073) ring is often considered a bioisosteric replacement for a phenyl ring, a substitution that can improve metabolic stability, binding affinity, and other physicochemical properties. nih.gov The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

The versatility of the thiophene nucleus is evident in numerous FDA-approved drugs across various pharmacological classes, including anti-inflammatory, anticancer, and antimicrobial agents. nih.gov This success underscores the importance of the thiophenamine core as a foundational element in drug discovery. Design strategies often involve modifying the substituents on the thiophene ring and the amino group to optimize interactions with specific biological targets. For instance, in the design of novel agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a thiophene-based butanamide was identified as a promising starting point. Subsequent in silico-guided design led to the introduction of lipophilic and aromatic groups at the 5-position of the thiophene ring to improve ligand-binding properties and potency. nih.gov

Ligand-Target Interaction Analysis and Binding Site Prediction (in silico approaches)

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating the interactions between thiophenamine-based ligands and their biological targets. These computational techniques allow researchers to predict binding modes, estimate binding affinities, and identify key amino acid residues involved in the interaction, thereby guiding the rational design of more potent and selective compounds. nih.govnih.gov

For example, studies on thiophene derivatives as inhibitors of D-Amino Acid Oxidase (DAO) used crystal structures and MD simulations to reveal critical interactions. nih.gov These analyses showed that the thiophene ring of the inhibitors stacked tightly with Tyr224 in the active site, a hydrophobic interaction that was crucial for potent inhibition. nih.gov Similarly, in the development of Ebola virus entry inhibitors, docking studies suggested that thiophene derivatives bind to a hydrophobic pocket between the GP1 and GP2 subunits of the viral glycoprotein, disrupting its interaction with the host receptor NPC1. nih.gov

These computational analyses highlight the importance of specific interactions in determining the biological activity of thiophene-based compounds.

| Target Protein | Thiophene Derivative Class | Key Interacting Residues | Primary Type of Interaction | Reference |

|---|---|---|---|---|

| D-Amino Acid Oxidase (DAO) | Thiophene carboxylic acids | Tyr224 | Hydrophobic stacking | nih.gov |

| Ebola Virus Glycoprotein (EBOV-GP) | Thiophene-based entry inhibitors | Residues in hydrophobic pocket (e.g., Y517) | Hydrophobic | nih.gov |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | 4-(Thiophen-2-yl)butanamides | Leu547, Phe543 | Hydrophobic | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK-2) | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives | LEU83, PHE80, ILE10 | Hydrogen bonding, Hydrophobic | researchgate.net |

Mechanistic Investigations of Biological Interactions (e.g., enzyme inhibition pathways, receptor binding hypotheses)

Mechanistic investigations aim to understand how a molecule exerts its biological effect at a molecular level. For thiophenamine scaffolds, this involves exploring pathways of enzyme inhibition or formulating hypotheses about receptor binding.

A clear example of a mechanistic investigation is the study of thiophene carboxylic acids as DAO inhibitors. X-ray crystallography and molecular dynamics simulations revealed that the binding of the inhibitor caused the active site to close tightly, facilitated by an extensive network of hydrogen bonds involving the repositioned Tyr224 residue. nih.gov This "induced fit" model explains the potent inhibition and provides a structural basis for the observed SAR, where bulky substituents on the thiophene ring decrease potency by preventing this optimal conformation. nih.gov

In another context, thiophene-based Ebola virus inhibitors are hypothesized to function by disrupting the crucial interaction between the viral glycoprotein (EBOV-GP) and the host cell receptor, Niemann-Pick C1 (NPC1). nih.gov This mechanism was supported by enzyme-linked immunosorbent assays (ELISAs) that measured the binding between the two proteins in the presence of the thiophene derivatives. nih.gov For 3-Phenyl-2-thiophenamine, one could hypothesize that the phenyl ring engages in π-π stacking or hydrophobic interactions within a target's binding pocket, while the 2-amino group acts as a hydrogen bond donor or acceptor, anchoring the molecule to polar residues.

Design of Analogues with Tunable Pharmacological Properties (theoretical and in vitro studies)

A key advantage of the thiophenamine scaffold is the ability to systematically modify its structure to fine-tune pharmacological properties. The design and synthesis of analogues, followed by in vitro evaluation, is a cornerstone of SAR studies. Theoretical studies can predict the effects of these modifications, guiding synthetic efforts.

Similarly, a study on nitrofurantoin analogues for trypanocidal efficacy found that the length of an aliphatic chain attached to the core structure directly correlated with both trypanocidal activity and cytotoxicity. mdpi.com Analogues with 11- or 12-carbon chains showed the highest potency and lowest toxicity in vitro. mdpi.com These findings illustrate how systematic structural modification can be used to optimize a desired biological effect while minimizing off-target effects.

| Core Scaffold | Structural Modification | Observed Effect on Pharmacological Property | Reference |

|---|---|---|---|

| 2-Morpholino-3-aryl-5-substituted thiophene | Replacement of 3-(4-chlorophenyl) with 3-phenyl | Increased anti-inflammatory activity in some analogues | researchgate.net |

| Nitrofurantoin | Variation of aliphatic chain length (n=1 to 12 carbons) | Trypanocidal activity increased with chain length up to 12 carbons | mdpi.com |

| Thiophene carboxylic acid | Introduction of a large branched side chain | Markedly decreased D-Amino Acid Oxidase inhibition | nih.gov |

| 5-phenyl-2-thiophenamine | Acetylation of the 2-amino group (N-(5-phenylthiophen-2-yl)-acetamide) | Altered activity profile in in vitro genotoxicity assays | researchgate.net |

Derivatization Strategies for SAR Exploration

To fully explore the SAR of the thiophenamine scaffold, chemists employ various derivatization strategies to generate libraries of related compounds. These strategies focus on modifying specific positions of the core structure, such as the amino group, the phenyl ring, and the available positions on the thiophene ring of a molecule like this compound.

Common strategies include:

Amide and Sulfonamide Formation: The amino group at the 2-position is a convenient handle for creating amide or sulfonamide linkages. For example, reacting the amine with various carboxylic acids or sulfonyl chlorides can introduce a wide array of functional groups, allowing for exploration of interactions with the target protein. nih.gov

Substitution on the Aromatic Rings: The phenyl ring and the thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or acylation, to introduce new substituents. These modifications can alter the electronic properties and steric profile of the molecule.

Multicomponent Reactions (MCRs): Modern synthetic methods like MCRs allow for the one-pot synthesis of complex thiophene derivatives from simple starting materials. The Gewald reaction is a classic example used to produce 2-aminothiophenes, which can then be further modified. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are powerful tools for attaching various aryl or alkyl groups to halogenated thiophene precursors, enabling systematic exploration of the chemical space around the core scaffold.

These synthetic strategies are essential for generating the chemical diversity needed to build comprehensive SAR models, ultimately leading to the identification of optimized lead compounds.

Future Research Directions for 3 Phenyl 2 Thiophenamine

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 3-phenyl-2-thiophenamine and its derivatives. While traditional methods like the Gewald reaction are effective, they often involve harsh conditions and hazardous reagents. nih.govmdpi.comnih.govnih.govresearchgate.net Green chemistry principles are expected to drive innovation in this area. nih.govscribd.comunife.it

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing novel one-pot MCRs that combine three or more starting materials to form the this compound scaffold in a single step. nih.govnih.govnih.govresearchgate.net This approach improves atom economy and reduces waste.

Heterogeneous Catalysis: Investigating the use of recyclable solid catalysts, such as metal oxides or supported metal nanoparticles, to facilitate the synthesis. nih.goviau.ir This simplifies product purification and catalyst reuse.

Alternative Energy Sources: Exploring the use of microwave irradiation or ultrasound to accelerate reaction times and improve energy efficiency compared to conventional heating. nih.govresearchgate.net

Bio-inspired Synthesis: Developing enzymatic or chemoenzymatic routes that mimic biological processes for a more sustainable and selective synthesis.

Photocatalysis: Utilizing visible light photocatalysis to drive the synthesis under mild conditions, potentially offering new pathways to functionalized this compound derivatives. organic-chemistry.org

Exploration of Unconventional Reactivity Pathways

The reactivity of the this compound core is not fully explored. Future research could uncover novel chemical transformations, leading to a wider range of derivatives with unique properties.

Potential areas of investigation include:

C-H Bond Functionalization: Developing methods for the direct functionalization of the C-H bonds on both the thiophene (B33073) and phenyl rings. This would provide a more direct and atom-economical way to introduce new functional groups.

Ring-Opening Reactions: Investigating controlled ring-opening reactions of the thiophene moiety to generate novel acyclic sulfur-containing compounds with potential applications in materials science or medicinal chemistry. rsc.orgresearchgate.net

Transition Metal Catalysis: Exploring the coordination chemistry of this compound with various transition metals to catalyze new types of reactions or to create complexes with interesting electronic or magnetic properties. acs.orgresearchgate.net

Cycloaddition Reactions: Studying the participation of the thiophene ring in cycloaddition reactions to construct more complex heterocyclic systems.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.

Future computational studies on this compound could focus on:

Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of this compound and its derivatives. chemrevlett.com This can help in understanding their reactivity and predicting their behavior in various applications.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the conformational dynamics and intermolecular interactions of this compound-based systems, such as their self-assembly in solution or their interactions with biological targets. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity or material properties, aiding in the rational design of new compounds. mdpi.com

Reaction Mechanism Elucidation: Using computational methods to elucidate the mechanisms of known and novel reactions involving this compound, providing insights for reaction optimization. chemrxiv.orgnih.gov

Integration into Supramolecular Chemistry and Nanotechnology

The planar structure and potential for hydrogen bonding and π-π stacking make this compound an attractive building block for supramolecular chemistry and nanotechnology.

Future research in this area could involve:

Self-Assembly Studies: Investigating the self-assembly of this compound derivatives into well-defined nanostructures such as nanofibers, nanotubes, or vesicles in solution and on surfaces. rsc.orgnih.govnih.govuh.edu

Host-Guest Chemistry: Designing and synthesizing derivatives of this compound that can act as hosts for specific guest molecules, with potential applications in sensing or separation.

Metal-Organic Frameworks (MOFs): Utilizing this compound derivatives as organic linkers for the construction of novel MOFs with tailored porosity and functionality for applications in gas storage, catalysis, or sensing. mdpi.comgoogle.comresearchgate.netrsc.orggoogle.com

Functionalized Nanoparticles: Grafting this compound onto the surface of nanoparticles to impart new functionalities, such as fluorescence or specific recognition capabilities.

Design of Next-Generation Functional Materials Based on Thiophenamines

The unique combination of a thiophene ring, a phenyl group, and an amino group in this compound provides a versatile platform for the design of new functional materials.

Promising avenues for future research include:

Organic Electronics: Synthesizing and evaluating polymers and small molecules based on the this compound core for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Chemosensors: Developing fluorescent or colorimetric sensors based on this compound for the detection of specific ions, molecules, or biological analytes.

Photoresponsive Materials: Designing materials that undergo a change in their physical or chemical properties upon exposure to light, by incorporating photochromic or photoswitchable units into the this compound structure.

Biologically Active Materials: Exploring the potential of this compound derivatives as scaffolds for the development of new therapeutic agents, leveraging the known biological activity of many thiophene-containing compounds. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.